Escarol

Description

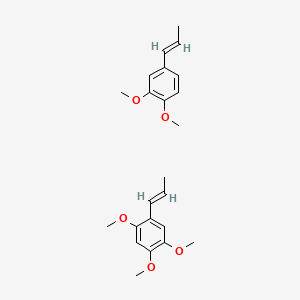

Structure

2D Structure

Properties

CAS No. |

80317-98-2 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene;1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene |

InChI |

InChI=1S/C12H16O3.C11H14O2/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2;1-4-5-9-6-7-10(12-2)11(8-9)13-3/h5-8H,1-4H3;4-8H,1-3H3/b6-5+;5-4+ |

InChI Key |

VUHMIPWBDMGTNL-MHCZMQLOSA-N |

SMILES |

CC=CC1=CC(=C(C=C1)OC)OC.CC=CC1=CC(=C(C=C1OC)OC)OC |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC)OC.C/C=C/C1=CC(=C(C=C1OC)OC)OC |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC.CC=CC1=CC(=C(C=C1OC)OC)OC |

Synonyms |

Escarol |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Synthesis, and Structural Elucidation

Isolation and Purification Strategies for Natural Sources

The isolation of methyl isoeugenol (B1672232) and α-asarone from plant matrices involves a series of steps, beginning with efficient extraction to liberate the compounds from the plant material, followed by sophisticated separation techniques to purify them from complex mixtures.

Optimized Extraction Techniques from Botanical Matrices (e.g., Acorus calamus, Perilla frutescens)

Extraction is the initial critical step in obtaining phenylpropanoids from botanical sources. Various methods are employed, aiming to maximize the yield and purity of the target compounds. Conventional techniques like maceration, percolation, Soxhlet extraction, and reflux extraction are widely used. mdpi.comaimspress.com More advanced and often greener methods include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and subcritical water extraction (SWE). mdpi.comaimspress.com

Studies on Perilla frutescens have utilized 80% ethanol (B145695) extraction at room temperature for isolating α-asarone. mdpi.com Optimization studies using response surface methodology (RSM) have determined optimal parameters for α-asarone extraction from P. frutescens, including the liquid-to-raw material ratio, extraction time, and ethanol concentration. For instance, optimal conditions were found to be a liquid-to-raw material ratio of 10:13.5 mL/g, an extraction time of 1.76 hours, and an ethanol concentration of 90.37%, resulting in experimental α-asarone yields ranging from 9.51 to 46.36 mg/g. mdpi.com

For Acorus calamus, different solvents like petroleum ether, chloroform, methanol, and methanol:water mixtures have been used for successive extraction by percolation at room temperature. figshare.com GC-MS analysis of the petroleum ether extract of A. calamus rhizome suggested the presence of asarone (B600218) (syn. α-asarone) among other compounds. banglajol.info Ethanolic extracts of A. calamus rhizome have also been analyzed by GC-MS, revealing α-asarone and β-asarone as aromatic compounds present in the extract. scispace.comresearchgate.net Hydrodistillation is another method used to obtain the essential oil from A. calamus rhizomes, which contains α-asarone and (E)-methylisoeugenol as principal components. nih.govnih.gov

Chromatographic Separation Methods for Mixture Resolution (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for separating and identifying individual compounds from crude plant extracts, which are often complex mixtures. mdpi.comspringernature.com Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis and isolation of phenylpropanoids like methyl isoeugenol and α-asarone. frontiersin.orgthegoodscentscompany.com

GC-MS is effective for analyzing the volatile components of essential oils and extracts. In the analysis of Acorus calamus essential oil, GC-MS has identified α-asarone and (E)-methylisoeugenol as major constituents. nih.govnih.gov GC-MS analysis of A. calamus rhizome extracts prepared with different solvents has also revealed the presence of α-asarone and β-asarone. scispace.combanglajol.inforesearchgate.net Typical GC-MS conditions involve using a capillary column (e.g., HP-5MS), helium as the carrier gas, and a programmed oven temperature. nih.govnepjol.info

HPLC is widely used for the separation and quantification of phenolic compounds, including phenylpropanoids. mdpi.comspringernature.comspkx.net.cn An accurate and reproducible HPLC method has been developed and validated for the quantification of α-asarone from Perilla frutescens. mdpi.com This method utilized an Eclipse XDB-phenyl column with a mobile phase gradient of 0.1% trifluoroacetic acid and methanol, detected at 254 nm. mdpi.com The method demonstrated good linearity, sensitivity (LOD of 0.10 µg/mL, LOQ of 0.29 µg/mL), and reproducibility. mdpi.com HPLC-DAD and HPLC-MS/MS have also been used to identify and quantify compounds in Perilla frutescens extracts. fstjournal.com.br

Preparative Scale Isolation Approaches

Once analytical methods establish the presence and relative abundance of target compounds, preparative scale isolation is necessary to obtain sufficient quantities for further study or application. Preparative chromatography techniques are crucial for this purpose. Medium-pressure liquid chromatography (MPLC) and preparative HPLC are frequently used for isolating compounds with high purity from plant extracts. mdpi.com Semi-preparative RP-HPLC has been shown to enhance the purity of isolated compounds significantly. mdpi.com

For isolating α-asarone from Perilla frutescens, silica (B1680970) gel column chromatography followed by HPLC analysis has been employed. mdpi.com Activity-guided isolation using various column chromatography techniques on the hexane (B92381) fraction of P. frutescens extract has also led to the identification and isolation of α-asarone and other asarone derivatives. mdpi.comscilit.com From Acorus calamus, successive extraction followed by chromatography has yielded methyl isoeugenol and α-asarone. figshare.comrjptonline.orgplantsjournal.com Techniques like thin-layer chromatography (TLC) and column chromatography with various stationary phases (e.g., silica gel, RP-C18, Sephadex LH-20) and solvent systems are utilized in preparative isolation schemes. tandfonline.comjournalcsij.commdpi.com Recycling preparative HPLC has also been applied for purifying phenylpropanoid glycosides. springernature.commdpi.com

Chemical Synthesis and Chemoenzymatic Production

Beyond isolation from natural sources, methyl isoeugenol and α-asarone can also be obtained through chemical synthesis and potentially chemoenzymatic routes.

Total Synthesis Pathways for Methyl Isoeugenol and α-Asarone

The total synthesis of phenylpropanoids like methyl isoeugenol and α-asarone involves constructing the characteristic C6-C3 carbon skeleton and introducing the specific functional groups and substitution patterns. While detailed, step-by-step total synthesis pathways were not extensively detailed in the provided search results for these specific compounds, the biosynthesis of phenylpropanoids in plants provides a conceptual framework, starting from phenylalanine or tyrosine and involving enzymes like phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). tandfonline.comfrontiersin.orgfrontiersin.orgnih.govoup.com

Chemical synthesis routes for related phenylpropanoids often involve reactions such as alkylation, oxidation, reduction, and carbon-carbon coupling to assemble the final structure. For instance, a process for preparing α-asarone from β-asarone rich Acorus calamus oil involves hydrogenation followed by dehydrogenation using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). google.com This indicates that chemical transformations can be used to interconvert related phenylpropanoids or synthesize them from precursors.

Chemoenzymatic approaches, combining chemical steps with enzymatic transformations, offer potential for more selective and environmentally friendly synthesis. Enzymes involved in plant phenylpropanoid biosynthesis, such as methyltransferases or isomerases, could potentially be utilized in in vitro or engineered microbial systems for the production of methyl isoeugenol and α-asarone. tandfonline.comfrontiersin.orgfrontiersin.orgnih.govgoogle.com

Stereoselective Synthesis of (E)- and (Z)-Isomers

Methyl isoeugenol exists as (E)- and (Z)-isomers, referring to the configuration of the double bond in the propenyl side chain. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.com The stereoselective synthesis of these isomers is important as they may exhibit different biological activities. While specific stereoselective synthesis routes for methyl isoeugenol were not detailed in the search results, the ability to obtain both (E)- and (Z)-isomers suggests that synthetic strategies would need to control the stereochemistry of the double bond formation.

For α-asarone, which is the (E)-isomer of 1,2,4-trimethoxy-5-(prop-1-enyl)benzene, its synthesis or isolation often focuses on obtaining this specific isomer. researchgate.netfishersci.caeasychem.orguni.lu The process described for converting β-asarone (the (Z)-isomer) to α-asarone highlights the importance of stereochemical control in their production. google.com Stereoselective synthesis methods typically involve using specific catalysts, reagents, or reaction conditions that favor the formation of one stereoisomer over the other. This can include stereoselective olefination reactions or isomerization of existing double bonds.

Data Tables

Here are some data tables summarizing findings from the search results related to the isolation and analysis of α-asarone and (E)-methylisoeugenol.

Table 1: Optimized Extraction Conditions for α-Asarone from Perilla frutescens mdpi.com

| Parameter | Optimal Value | Experimental Yield Range (mg/g) |

| Liquid-to-Raw Material Ratio | 10:13.5 mL/g | 9.51–46.36 |

| Extraction Time | 1.76 hours | - |

| Ethanol Concentration | 90.37% | - |

Table 2: Principal Compounds in Acorus calamus Rhizome Essential Oil (GC-MS Analysis) nih.govnih.gov

| Compound | Percentage (%) |

| α-Asarone | 50.09 |

| (E)-Methylisoeugenol | 14.01 |

| Methyleugenol | 8.59 |

| β-Asarone | 3.51 |

| α-Cedrene | 3.09 |

| Camphor | 2.42 |

Table 3: HPLC Method Parameters for α-Asarone Quantification mdpi.com

| Parameter | Value |

| Column | Eclipse XDB-phenyl (150 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase | 0.1% TFA (A), Methanol (B) |

| Flow Rate | 0.7 mL/min |

| Gradient Elution | 50% B at 15 min, 100% B from 15–23 min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 μL |

| LOD | 0.10 µg/mL |

| LOQ | 0.29 µg/mL |

| Linearity (R²) | > 0.9999 |

Multi-step Reaction Optimization and Yield Enhancement

Optimizing chemical synthesis routes is essential to improve efficiency, reduce costs, and increase the yield and purity of target compounds. Research into the synthesis of Escarol components has involved optimizing reaction conditions, catalysts, and procedures.

For the synthesis of alpha-asarone (B1198078), alternative routes have been explored to increase yield and purity, including methods involving hydrogenation and subsequent treatment with oxidizing agents. Optimization of reaction conditions, such as the amount of reagents and the choice of solvent, plays a significant role in the efficiency of these syntheses.

In the synthesis of isomethyleugenol from eugenol (B1671780), multi-step processes involving methylation and isomerization have been optimized. Recent advancements include the development of one-step green synthesis methods utilizing reagents like dimethyl carbonate and phase transfer catalysts, which aim to streamline the process and enhance efficiency. Studies have investigated the effects of reaction temperature, reagent ratios, and catalyst amounts on the conversion of eugenol and the yield and selectivity of isomethyleugenol.

Table 1 provides an example of how different catalytic systems can impact the yield and selectivity in the one-step green synthesis of isoeugenol methyl ether (isomethyleugenol) from eugenol.

| Catalytic System | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |

| K₂CO₃ + PEG-800 | 93.1 | 86.1 | 91.6 |

| KOH + PEG-800 | - | Lower | Lower |

| Other systems | - | Varied | Varied |

| Note: Data is illustrative based on search results mentioning optimization studies. Specific values may vary depending on exact conditions. |

Semi-synthetic Modifications and Derivatization Strategies

Semi-synthetic modifications and derivatization strategies are employed to alter the structure of existing compounds, often to study the impact of structural changes on biological activity or to facilitate analysis.

Functional Group Transformations

Functional group transformations involve converting one functional group within a molecule into another. This is a fundamental aspect of semi-synthetic chemistry. For beta-asarone (B42808), transformations such as dihydroxylation of the propenyl side chain have been achieved, leading to the formation of derivatives like 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane. Oxidation of beta-asarone can also yield asaronaldehyde. These transformations demonstrate the potential for modifying the side chain of asarone isomers.

While not specifically detailed for Isomethyleugenol in the provided results, as a phenylpropanoid ether, it could potentially undergo various functional group transformations depending on the presence of other functional groups or introduced functionalities through prior synthesis or modification. General derivatization strategies for phenolic hydroxyls, for example, are relevant in the context of related compounds like isoeugenol, the precursor to isomethyleugenol.

Synthesis of Analogues for Mechanistic Studies

The synthesis of structural analogues involves creating compounds with slight modifications to the original structure. This is a powerful approach for understanding the relationship between chemical structure and biological activity and for elucidating mechanisms of action.

Studies have involved the synthesis of modified side-chain alpha-asarone homologues to investigate their hypolipidemic and antiplatelet activities. By synthesizing analogues with variations in the propenyl side chain or the methoxy (B1213986) group positions, researchers can gain insights into which parts of the molecule are essential for its observed effects and how it interacts with biological targets. This approach is crucial for developing compounds with improved efficacy or altered properties.

Biotechnological Approaches to Biosynthesis

Biotechnological approaches offer alternative routes to produce complex natural products and their derivatives using biological systems, such as enzymes or engineered microorganisms.

Enzymatic Catalysis and Biotransformation Pathways

Enzymes play a critical role in the biosynthesis of phenylpropanoids, including the components of this compound, in plants. The phenylpropanoid pathway, starting from phenylalanine, leads to the formation of various aromatic compounds. Enzymes like phenylalanine ammonia lyase (PAL) initiate this pathway. Further enzymatic steps, including methylation catalyzed by O-methyltransferases (OMTs) and isomerization catalyzed by isomerases, are involved in the formation of compounds like methyleugenol and isomethyleugenol from precursors such as eugenol and isoeugenol.

For example, S-adenosyl-L-methionine: (iso)eugenol O-methyltransferase (IEMT) is an enzyme found in plants like Clarkia breweri that catalyzes the methylation of eugenol and isoeugenol to form methyleugenol and isomethyleugenol, respectively. Biotransformation pathways of compounds like beta-asarone by enzymes, including cytochrome P450 enzymes, have also been studied in the context of metabolism.

Metabolic Engineering for Enhanced Production in Heterologous Systems

Metabolic engineering involves modifying metabolic pathways in organisms to enhance the production of desired compounds. This approach can be used to produce plant-derived compounds in heterologous hosts like bacteria or yeast, potentially leading to more sustainable and cost-effective production methods.

Efforts have been made to engineer Escherichia coli to produce phenylpropenoids, including methyleugenol and isoeugenol, from phenylacrylic acid precursors. By introducing and optimizing the expression of plant enzymes involved in the biosynthesis of these compounds, researchers have demonstrated the feasibility of producing them in microbial cell factories. This involves extending and modifying existing heterologous pathways and exploring the potential of different enzymes, such as O-methyltransferases and isoeugenol synthases. Supplementation with precursors or intermediates, such as methionine to facilitate SAM recycling (SAM is a methyl donor in methylation reactions), can further enhance the production of methylated metabolites like methyleugenol. These studies lay the groundwork for potentially producing the components of this compound through engineered biological systems.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for assigning signals and establishing connectivity and stereochemistry.

Proton NMR (¹H NMR) spectroscopy provides information on the number, chemical environment, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J values) of proton signals are key parameters for structural determination.

For compounds isolated from Cichorium endivia, such as the sesquiterpene lactone glycosides Endivioside A and Endivioside C, ¹H NMR spectra exhibit characteristic signals corresponding to protons in the sesquiterpene core, the lactone ring, and the sugar moiety. Methyl groups, olefinic protons, oxymethine protons (particularly those attached to carbons bearing hydroxyl or glycosidic linkages), and methylene (B1212753) protons each appear in distinct regions of the spectrum. Analysis of coupling constants provides insights into the dihedral angles between adjacent protons, which is vital for determining the relative configuration and conformation of the molecule. For instance, large coupling constants often indicate a trans diaxial relationship between protons on a six-membered ring.

Stereochemical analysis is further aided by the interpretation of NOESY (Nuclear Overhauser Effect Spectroscopy) data (discussed in Section 3.1.3), where through-space correlations between protons reveal their spatial proximity, allowing for the assignment of relative stereochemistry at chiral centers.

Table 1 presents representative ¹H NMR data for Endivioside A and Endivioside C, illustrating typical chemical shifts and multiplicities observed for protons in these types of compounds.

| Position | Endivioside A (δ in C₅D₅N) | Endivioside C (δ in C₅D₅N) | Multiplicity | J (Hz) |

| H-1 | 5.43 | 5.39 | dd | 9.8, 5.0 |

| H-3 | 3.96 | 3.92 | dd | 10.5, 5.0 |

| H-5 | 4.98 | 4.95 | br d | 9.8 |

| H-6 | 5.61 | 5.58 | dd | 9.8, 9.8 |

| H-8 | 4.31 | 4.28 | dd | 9.8, 4.0 |

| H-13a | 6.21 | 6.18 | d | 3.5 |

| H-13b | 5.45 | 5.42 | d | 3.0 |

| H-14 (CH₃) | 1.45 | 1.42 | s | - |

| H-15 (CH₃) | 1.80 | 1.78 | s | - |

| H-1' (anomeric) | 4.88 | 4.85 | d | 7.8 (glucose) |

Note: This table presents selected, representative data based on the provided sources. Full assignments for all protons are typically reported in the original research articles.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) of carbon signals are indicative of their electronic environment and hybridization. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C).

Analysis of the ¹³C NMR and DEPT spectra of compounds like Endivioside A and Endivioside C allows for the assignment of all carbon signals and confirmation of the different types of carbon atoms present in the sesquiterpene and glycoside moieties. Quaternary carbons, such as carbonyl carbons in the lactone ring and glycosidic carbons, are identified through the absence of signals in the DEPT spectra.

Table 2 provides selected ¹³C NMR data, including DEPT information where available from the sources, for Endivioside A and Endivioside C.

| Position | Endivioside A (δ in C₅D₅N) | Endivioside C (δ in C₅D₅N) | Type (from DEPT/Assignments) |

| C-1 | 78.5 | 78.2 | CH |

| C-2 | 28.1 | 27.9 | CH₂ |

| C-3 | 75.3 | 75.0 | CH |

| C-4 | 139.9 | 139.7 | C |

| C-5 | 125.8 | 125.5 | CH |

| C-6 | 139.1 | 138.9 | CH |

| C-7 | 140.5 | 140.3 | C |

| C-8 | 70.1 | 69.9 | CH |

| C-9 | 49.7 | 49.5 | CH₂ |

| C-10 | 40.2 | 40.0 | C |

| C-11 | 138.7 | 138.5 | C |

| C-12 (C=O) | 170.1 | 169.9 | C |

| C-13 | 120.8 | 120.6 | CH₂ |

| C-14 (CH₃) | 19.5 | 19.3 | CH₃ |

| C-15 (CH₃) | 18.8 | 18.6 | CH₃ |

| C-1' (anomeric) | 105.1 | 104.9 | CH |

Note: This table presents selected, representative data based on the provided sources. Full assignments for all carbons are typically reported in the original research articles.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and establishing the connectivity and spatial arrangement of atoms within complex molecules.

COSY (Correlation Spectroscopy): COSY spectra reveal correlations between protons that are coupled to each other through typically two or three bonds. This helps in tracing proton spin systems and establishing direct connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This is crucial for assigning proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra display correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). These correlations are particularly useful for connecting different parts of the molecule, identifying quaternary carbons, and confirming the position of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These through-space correlations are essential for determining the relative stereochemistry and conformation of the molecule.

By analyzing the combined information from COSY, HSQC, HMBC, and NOESY spectra, researchers can build a comprehensive picture of the molecular structure, confirming the assignments made from 1D NMR data and establishing the relative stereochemistry of chiral centers. For example, HMBC correlations from methyl protons to quaternary carbons or from anomeric protons of a sugar to the aglycone carbon they are attached to are critical for structural confirmation. NOESY correlations between protons on different rings or across glycosidic linkages provide evidence for their spatial relationship.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, complementing the structural details obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This exact mass can then be used to calculate the elemental composition (molecular formula) of the compound. For natural products isolated in small quantities, HRMS is particularly valuable for confirming the proposed molecular formula based on NMR data.

For compounds from Cichorium endivia, HRMS data, typically obtained using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or time-of-flight), provides the mass-to-charge ratio (m/z) of the protonated or deprotonated molecule or its adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The measured exact mass is compared to the calculated exact mass for the proposed molecular formula, with a very low mass error (typically within a few millimass units) confirming the elemental composition. For instance, HRMS analysis of Endivioside C provided an exact mass that corresponded to its molecular formula, C₂₁H₂₈O₉.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the precursor ion, including the presence of specific functional groups and the connectivity of different parts of the molecule.

For sesquiterpene lactone glycosides from Cichorium endivia, MS/MS analysis is particularly useful for confirming the presence and position of the sugar moiety and for gaining insights into the structure of the aglycone. Fragmentation typically occurs at labile bonds, such as the glycosidic linkage. The loss of the sugar unit is often observed as a prominent fragment ion. Further fragmentation of the aglycone ion can reveal characteristic ions corresponding to the sesquiterpene skeleton and the lactone ring. Analyzing the mass differences between the precursor ion and the fragment ions helps in mapping the fragmentation pathway and confirming the structural subunits of the molecule.

Compound Names and PubChem CIDs

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. GC-MS separates components based on their vapor pressure and interaction with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. The mass spectrometer generates a mass spectrum for each separated component, providing a unique fragmentation pattern that aids in identification by comparison to spectral libraries. mdpi.comgcms-id.ca

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental techniques used to obtain information about the functional groups and electronic transitions within a molecule, respectively.

Vibrational Analysis by IR Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint that can be used for identification and structural elucidation. pg.edu.plorgchemboulder.comwpmucdn.comgithub.com The IR spectrum of a molecule displays absorption bands corresponding to stretching and bending vibrations of different chemical bonds. For organic compounds like the components of Escarol (Isomethyleugenol and Asarone), key absorption regions in the IR spectrum would provide information about the presence of aromatic rings, C-H stretches (both aromatic and aliphatic), C-O stretches (from methoxy (B1213986) groups), and C=C stretches (from the propenyl group). While a specific IR spectrum or detailed peak assignments for this compound (CID 643966) were not found in the search results, IR spectroscopy is a routine method for confirming the presence of characteristic functional groups in organic molecules pg.edu.plorgchemboulder.comwpmucdn.comresearchgate.net. Analysis of the vibrational modes could help confirm the structural features of Isomethyleugenol and Asarone (B600218) within the mixture.

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a substance. This technique is particularly useful for detecting the presence of chromophores, which are structural features within a molecule that absorb light in the UV-Vis region, typically involving pi electron systems or non-bonding electrons. chemguide.co.uk The absorption of UV-Vis light promotes electrons to higher energy levels. The resulting spectrum shows absorbance peaks at specific wavelengths (λmax) and provides information about the extent of conjugation and the presence of certain functional groups. chemguide.co.ukmdpi.com

Chiroptical Techniques for Stereochemical Elucidation (if applicable to chiral derivatives)

Chiroptical techniques, such as Optical Rotation and Circular Dichroism (CD) spectroscopy, are used to study the interaction of chiral substances with polarized light. These techniques are applicable only if the compound or its derivatives possess chirality (i.e., are non-superimposable on their mirror image).

Optical Rotation

Optical rotation is a property of chiral substances that causes the rotation of the plane of linearly polarized light as it passes through the substance. The degree and direction of rotation are specific to the chiral molecule and its concentration, the wavelength of light, temperature, and the path length of the sample. jascoeurope.comcore.ac.uknih.gov The specific rotation ([α]) is a standardized value that can be used to identify a chiral compound and determine its enantiomeric purity. core.ac.uknih.gov

Based on the structures of Isomethyleugenol and Asarone (the components of this compound CID 6439566) as presented in PubChem, neither molecule contains a chiral center. Therefore, the mixture "this compound" (CID 6439566) is not expected to exhibit optical activity, and optical rotation measurements would yield a value of zero. While optical rotation is a valuable technique for characterizing chiral compounds jascoeurope.comcore.ac.uknih.govresearchgate.net, it would not be applicable for the stereochemical elucidation of the achiral components of this compound (CID 6439566).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. CD signals are observed when a molecule contains a chromophore within a chiral environment. This technique is particularly sensitive to the secondary structure of biomolecules like proteins and nucleic acids, but it can also provide information about the conformation and stereochemistry of small chiral molecules that contain chromophores. nih.govmosbri.eunih.govprotocols.ioelte.hu

Theoretical and Computational Chemistry of Phenylpropanoids

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. researchgate.net These calculations allow for the precise determination of electronic structure, the application of molecular orbital theory to understand reactivity, and the prediction of spectroscopic data.

The electronic structure of a molecule dictates its chemical reactivity and stability. Key descriptors derived from quantum chemical calculations include ionization potential (IP), electron affinity (EA), and the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For phenylpropanoids like eugenol (B1671780), DFT calculations have been employed to determine these properties. researchgate.netyildiz.edu.tr For instance, calculations using the B3LYP functional with a 6-31G(d) basis set provide insights into these electronic parameters. researchgate.net

The analysis of these orbitals helps in understanding intramolecular charge transfer processes and identifying the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Calculated Electronic Properties of Eugenol

| Property | Description | Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.26751 | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18094 | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.08657 | nih.gov |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 0.30618 (HF) | yildiz.edu.tr |

Note: Values can vary based on the computational method (e.g., DFT, HF) and basis set used.

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. libretexts.orgwikipedia.org This theory is fundamental to interpreting the results of quantum chemical calculations. In the context of phenylpropanoids, MO theory helps explain the distribution of electrons and the nature of chemical bonds. youtube.comyoutube.com

The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory, which explains chemical reactions by considering the interaction between the FMOs of reacting species. utexas.edu For a single molecule like eugenol, the shape and energy of these orbitals predict its reactivity. Theoretical studies show that for many aromatic compounds, the HOMO is distributed over the entire molecule, while the LUMO is concentrated on specific regions, indicating the sites susceptible to nucleophilic attack. researchgate.net The application of MO theory allows researchers to understand the antioxidant properties of eugenol, where its ability to donate a hydrogen atom or an electron is related to the characteristics of its HOMO. nih.govresearchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the effects of magnetic fields on electron shielding and the vibrational frequencies of bonds, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govdergipark.org.tr These predicted spectra can be compared with experimental data to confirm molecular structures and assign spectral bands. acs.orgresearchgate.net

For eugenol, DFT calculations at the B3LYP/cc-pVTZ level have been used to compute its vibrational (IR and Raman) spectra. acs.org The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. dergipark.org.tr Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, providing valuable data for structural elucidation. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Eugenol (Selected Modes)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | ~3550-3600 | ~3520 | acs.org |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3080 | acs.org |

| C=C (Aromatic) Stretch | ~1600-1640 | ~1605, 1638 | acs.org |

Note: Calculated values are from DFT computations and may vary slightly based on the specific conformer and level of theory.

Molecular Modeling and Simulation

While quantum chemistry focuses on electronic properties, molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time. These methods are essential for understanding the conformational flexibility and dynamic behavior of phenylpropanoids.

Phenylpropanoids like eugenol possess several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. acs.org Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by systematically rotating the bonds and calculating the potential energy at each step to map the Potential Energy Surface (PES). researchgate.net

For eugenol, theoretical studies using the B3LYP/6-311++G(2d,2p) level of theory have identified multiple stable conformers. acs.org The lowest-energy conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the methoxy (B1213986) group. acs.orgacs.org The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates, with stable conformers residing in energy minima. nih.govfrontiersin.org Understanding this landscape is crucial for predicting the most abundant conformers at a given temperature and how the molecule's shape influences its biological activity. acs.org

Table 3: Relative Energies of Eugenol Conformers

| Conformer | Key Torsional Angles | Relative Energy (kJ/mol) | Abundance at 298 K (%) | Reference |

|---|---|---|---|---|

| SAA+ | syn-anti-anti | 0.00 | 35.8 | acs.org |

| SAA- | syn-anti-anti | 0.00 | 35.8 | acs.org |

| SAS | syn-anti-syn | 0.35 | 22.1 | acs.org |

| AAA+ | anti-anti-anti | 7.91 | 1.9 | acs.org |

Note: Energies are relative to the most stable conformer (SAA). Conformer notation describes the orientation of the OH, OCH₃, and allyl groups.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of molecules, such as conformational changes and interactions with their environment. jst.go.jpnih.gov

MD simulations have been applied to phenylpropanoids to understand their interactions with biological targets like proteins and cell membranes. nih.govnih.govresearchgate.net For example, simulations of eugenol interacting with an olfactory receptor have been used to study the stability of hydrogen bonds and the dynamic cross-correlations within the protein upon binding. jst.go.jpnih.govnih.gov These simulations provide atomic-level detail on how the molecule behaves in a biological context, tracking its position and conformation over nanoseconds or longer. rsc.org The results from MD simulations, such as Root Mean Square Fluctuation (RMSF) and Root Mean Square Deviation (RMSD), offer insights into the stability of protein-ligand complexes and the flexibility of different parts of the molecule. researchgate.netnih.gov

Docking Studies and Ligand-Receptor Interaction Prediction (non-clinical mechanistic focus)

Computational docking is a pivotal technique in molecular modeling, utilized to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of esculetin (B1671247), docking studies provide critical insights into its potential interactions with various biological targets at a molecular level.

Prediction of Binding Affinities and Sites

Molecular docking simulations have been employed to predict the binding affinities of esculetin with a range of protein targets. Binding affinity, often quantified by the binding energy (expressed in kcal/mol), indicates the stability and strength of the interaction between a ligand (esculetin) and its receptor. A lower binding energy value typically signifies a more stable and stronger binding interaction. It is generally accepted that a binding energy value of less than -5 kcal/mol indicates a stable binding. nih.gov

One study investigating the potential mechanisms of esculetin in the context of ulcerative colitis performed molecular docking against ten core gene targets. The results demonstrated that esculetin exhibited strong binding affinities for all targets, with binding energies below -5 kcal/mol. nih.gov Notably, the strongest binding affinity was observed with Matrix Metalloproteinase-9 (MMP9), with a binding energy of -7.45 kcal/mol. nih.gov This suggests a particularly stable interaction. Other targets for which esculetin showed strong binding included Cyclin D1 (CCND1), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Estrogen Receptor 1 (ESR1), RAC-alpha serine/threonine-protein kinase (AKT1), and Epidermal Growth Factor Receptor (EGFR). nih.gov

Further computational studies predicted that esculetin could form stable binding conformations with both prolactin (PRL) and the prolactin receptor (PRLR), with binding energies also less than -5 kcal/mol. nih.gov Additionally, in silico studies have explored the interaction between esculetin's glycoside, esculin (B1671248), and DNA. These docking studies indicated that esculin interacts with DNA in the major groove, with a calculated free energy change of -16.62 kJ/mol, favoring a spontaneous binding process.

Table 1: Predicted Binding Affinities of Esculetin with Various Protein Targets

Elucidation of Molecular Recognition Principles

Molecular recognition pertains to the specific non-covalent interactions between two or more molecules. For esculetin, these interactions are primarily governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 6,7-dihydroxy substitution on its coumarin (B35378) core is crucial for forming these connections.

Computational analyses have revealed that the binding of esculetin and its derivatives to target proteins often involves the formation of hydrogen bonds with specific amino acid residues in the binding pocket. For instance, the interaction between esculin (the glucoside of esculetin) and DNA was predicted to involve six hydrogen bond interactions with different nucleobases within the major groove. researchgate.net The presence of the glucosidic ring in esculin alters its conformation, allowing it to fit within the DNA groove.

Thermodynamic parameters derived from binding studies of esculetin with calf thymus DNA indicated that hydrophobic interactions and hydrogen bonding are the major forces driving the binding process. researchgate.net The dependence on ionic strength further confirms the contribution of electrostatic interactions. researchgate.net These computational findings, supported by spectroscopic data, suggest that the specific arrangement of hydroxyl groups and the planar structure of the benzopyrone ring are key determinants for molecular recognition by its biological targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro or molecular data)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical structure and activity. nih.gov

For coumarin derivatives, including esculetin, QSAR models have been developed to predict their antioxidant activity. nih.govnih.gov These models use molecular descriptors—numerical values that characterize the chemical properties of a molecule—to correlate structure with activity. Descriptors that have been identified as important for the antioxidant activity of coumarins include molecular complexity, the capacity for hydrogen bond donation, and lipophilicity. nih.gov

A key insight from SAR studies on esculetin is the critical role of the catechol (6,7-dihydroxy) moiety on the benzopyrone ring. This feature is a primary site for antioxidant activity, as it can donate hydrogen atoms to scavenge free radicals. The 3,4-double bond in the lactone ring is also a vital reactive site. Chemical modifications at these sites can lead to novel derivatives with altered activity profiles.

One QSAR study on a set of 37 coumarin derivatives developed a robust two-descriptor model for predicting antioxidant activity, which was evaluated using the ferric-reducing antioxidant power (FRAP) assay. nih.gov The model highlighted that complexity, H-bond donor capacity, and lipophilic character are significant parameters for describing antioxidant activity. nih.gov Such models serve as valuable tools for the in silico design of new coumarin derivatives with potentially enhanced antioxidant properties. nih.govnih.gov

Table 2: Key Structural Features of Esculetin and Their Role in Activity

Table of Mentioned Compounds

Biochemical Pathways and Molecular Mechanisms Non Clinical

In Vitro Enzyme Modulation and Inhibition Kinetics

Detailed studies on the in vitro enzyme modulation and inhibition kinetics specifically for the chemical compound Escarol (CID 6439566) were not found in the provided search results. While general principles of enzyme kinetics and modulation are well-established in biochemistry biorxiv.orgijpsonline.comwou.edu, and some plant-derived compounds have been shown to interact with enzymes researchgate.net, specific data for this compound is not available here.

Characterization of Enzyme Substrate Interactions

Specific characterization of enzyme-substrate interactions involving the compound this compound (CID 6439566) is not detailed in the provided information. Understanding these interactions typically involves determining binding affinities, catalytic rates, and the nature of the interaction (e.g., competitive, non-competitive inhibition) wou.edu.

Investigation of Allosteric Modulation

Investigation into the allosteric modulation of enzymes by this compound (CID 6439566) was not found in the provided search results. Allosteric modulation involves binding of a molecule to a site other than the active site, affecting enzyme activity cusabio.com.

Receptor Activation and Ligand Binding Studies in Cell-Free Systems

Specific studies on receptor activation and ligand binding involving the chemical compound this compound (CID 6439566) in cell-free systems were not present in the provided search results. Cell-free systems are valuable tools for studying receptor-ligand interactions without the complexity of a cellular environment mdpi.commdpi.comnih.govnih.gov. Techniques like radioligand binding assays and surface plasmon resonance are commonly used in such studies to determine binding affinity and kinetics nih.goveurofinsdiscovery.com.

Cellular Pathway Interventions (Non-Human, Mechanistic Studies)

Research specifically on the intervention of cellular pathways by the chemical compound this compound (CID 6439566) in non-human mechanistic studies was not found in the provided search results. While the search provided general information on cellular signaling cascades and gene expression regulation nih.govplos.orgfrontiersin.orgembopress.orgcusabio.com, and ion channel/transporter modulation in isolated systems nih.govmdpi.comcellphysiolbiochem.comsinobiological.com, these findings are not linked to the compound this compound.

Investigation of Signaling Cascades (e.g., phosphorylation events, gene expression at RNA/protein level)

Specific investigation into the effects of this compound (CID 6439566) on signaling cascades, including phosphorylation events and gene expression at the RNA or protein level, was not detailed in the provided search results. Signaling cascades, such as the MAPK pathway, are crucial for transducing cellular responses nih.govfrontiersin.org. Phosphorylation is a key regulatory mechanism within these cascades plos.orgcusabio.com. Gene expression can be modulated at multiple levels, including transcription and translation nih.govembopress.orgcusabio.comgoogle.comacs.orggoogle.com.

Modulation of Ion Channels and Transporters in Isolated Cells/Membranes

Specific studies on the modulation of ion channels and transporters by this compound (CID 6439566) in isolated cells or membranes were not found in the provided search results. Ion channels and transporters play vital roles in maintaining cellular homeostasis and electrical signaling nih.govmdpi.comcellphysiolbiochem.comsinobiological.com. Studies in isolated systems, such as patch-clamp recordings or flux assays, are used to characterize these interactions nih.gov.

In Vitro Metabolism and Biotransformation

Information regarding the in vitro metabolism and biotransformation of the chemical compound this compound (PubChem CID 6439566) is not available in the consulted scientific literature.

Characterization of Metabolites by Microsomal or Enzymatic Systems

Studies specifically characterizing the metabolites of the chemical compound this compound (PubChem CID 6439566) using in vitro systems such as liver microsomes or isolated enzymes have not been found. Consequently, data tables detailing identified metabolites, their structures, or their formation rates under these conditions cannot be provided.

Identification of Metabolizing Enzymes

The specific enzymes responsible for the metabolism of the chemical compound this compound (PubChem CID 6439566) in in vitro systems have not been identified in the available literature. Therefore, a discussion on the roles of specific enzyme families (e.g., cytochrome P450 enzymes, UGTs, esterases) in the biotransformation of this compound cannot be presented.

Advanced Research Topics and Future Directions

Development of Novel Analytical Methods for Trace Analysis

The accurate identification and quantification of chemical compounds, especially those present at low concentrations in complex biological matrices, remain a significant challenge. Future research in this area is focused on developing highly sensitive and selective analytical techniques for the trace analysis of bioactive compounds found in escarole and chicory, such as sesquiterpene lactones and phenolic compounds.

Advanced chromatographic techniques coupled with sophisticated detection methods are central to this effort. High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing sesquiterpene lactones due to their low volatility and thermal lability. nih.govresearchgate.net Coupling HPLC with mass spectrometry (MS), particularly techniques like HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) and HPLC-APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry), allows for sensitive detection and structural elucidation. nih.govresearchgate.net The use of quadrupole-time of flight (Q-TOF) analyzers in MS provides high sensitivity and accurate mass measurements, which are crucial for identifying trace-level compounds and determining their elemental composition. researchgate.netcreative-proteomics.com

Gas Chromatography (GC) coupled with MS (GC-MS) is also employed, particularly for more volatile sesquiterpenes. nih.govresearchgate.net Techniques like GC-EI-MS (Electron Ionization Mass Spectrometry) and GC-CI-MS (Chemical Ionization Mass Spectrometry) offer valuable fragmentation patterns for structural confirmation. nih.govresearchgate.net

Future developments include the miniaturization of analytical systems, the creation of novel stationary phases for enhanced separation, and the application of hyphenated techniques that combine multiple separation and detection principles for comprehensive profiling of the complex mixtures found in plant extracts. nih.govresearchgate.netresearchgate.net The development of standardized databases with detailed fragmentation patterns for these natural compounds is also essential to overcome limitations in identification. researchgate.net

Exploration of Non-Covalent Interactions and Supramolecular Assemblies

Understanding how the chemical compounds from escarole and chicory interact with biological targets and with each other at a molecular level is crucial for elucidating their mechanisms of action and potential applications. Research is increasingly focusing on the role of non-covalent interactions and the formation of supramolecular assemblies. nih.govwikipedia.orgnumberanalytics.comfortunejournals.com

Sesquiterpene lactones, for instance, are known to exhibit biological activities often attributed to their α-methylene-γ-lactone moiety, which can react with nucleophilic groups, such as sulfhydryl groups in proteins, via Michael addition reactions. researchgate.netresearchgate.netrsc.org Beyond these covalent interactions, non-covalent forces such as hydrogen bonding, van der Waals forces, π-π stacking interactions, and electrostatic interactions play significant roles in the binding of these compounds to enzymes and other biomolecules. nih.govwikipedia.orgnumberanalytics.comfortunejournals.comresearchgate.net

Future research will likely involve detailed studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and molecular docking simulations to characterize the binding affinities and modes of interaction between these plant compounds and their biological targets. uclouvain.beresearchgate.net Exploring the potential of these natural small molecules to form self-assembled supramolecular structures, such as micelles or vesicles, driven by non-covalent interactions, could lead to novel delivery systems or functional materials. nih.govwikipedia.orgfortunejournals.com

Integration with Omics Technologies (e.g., Metabolomics of Biosynthetic Pathways)

Integrating the study of specific compounds with large-scale omics technologies provides a holistic view of the biological systems involved in their production and activity. Metabolomics, in particular, is a powerful tool for understanding the complex metabolic profiles of plants like chicory and how these profiles change under different conditions or genetic modifications. biorxiv.orgresearchgate.net

Research is utilizing metabolomics to map the biosynthetic pathways of sesquiterpene lactones and other compounds in chicory. biorxiv.orgresearchgate.net By analyzing the complete set of metabolites in different tissues or genotypes, researchers can identify pathway intermediates, enzymes involved in biosynthesis, and regulatory mechanisms. biorxiv.orgresearchgate.netacs.org For example, metabolomic and transcriptomic profiling of chicory roots has provided insights into the accumulation of sesquiterpene lactones in laticifers and the genes involved in their biosynthesis. biorxiv.orgacs.org Studies have identified enzymes like lactucin (B167388) synthase (CYP71DD33) and investigated the impact of its inactivation on the accumulation of specific sesquiterpene lactones. acs.orgacs.org

Future directions involve combining metabolomics with transcriptomics and proteomics to gain a comprehensive understanding of the genetic and enzymatic basis of compound biosynthesis. biorxiv.orgresearchgate.net This integrated omics approach can facilitate the identification of novel enzymes, the elucidation of complex regulatory networks, and potentially lead to metabolic engineering strategies to enhance the production of desirable compounds in chicory or other plant systems. biorxiv.orgacs.org

Exploration of Catalytic Applications or Material Science Aspects

While the primary focus on compounds from escarole and chicory has been on their biological activities, there is potential for exploring their applications in catalysis or material science. Although current research heavily emphasizes their medicinal properties, the unique chemical structures of compounds like sesquiterpene lactones, with their reactive functional groups (e.g., α-methylene-γ-lactone), could lend themselves to such applications. researchgate.netresearchgate.net

The α-methylene-γ-lactone moiety, known for its reactivity as a Michael acceptor, could potentially be utilized in organic catalytic reactions. researchgate.netresearchgate.net Furthermore, the ability of some natural products to form supramolecular assemblies through non-covalent interactions suggests potential in the design of novel materials with specific properties. nih.govfortunejournals.com

Future research could investigate the catalytic activity of these compounds or their derivatives in various chemical transformations. Exploring their self-assembly properties could lead to the development of biocompatible materials, hydrogels, or nanoparticles with potential applications in drug delivery, sensing, or tissue engineering. While specific catalytic or material science applications for escarole-derived compounds are not extensively reported in the current literature, this remains an open area for future exploration based on their structural features and interaction capabilities.

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

Natural compounds often possess desirable biological activities but may suffer from limitations such as poor solubility, stability, or bioavailability. mdpi.com A key area of future research involves the rational design and synthesis of next-generation analogues of compounds found in escarole and chicory, particularly sesquiterpene lactones, with improved molecular properties and enhanced bioactivity. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, correlating specific structural features with biological effects. researchgate.netmdpi.comnih.gov By understanding which parts of the molecule are crucial for activity, chemists can design and synthesize modified versions with tuned properties. For example, modifications to the α-methylene-γ-lactone moiety or the incorporation of different functional groups can influence reactivity, solubility, and target specificity. researchgate.netresearchgate.netnih.gov

Research has already explored the synthesis of derivatives of sesquiterpene lactones like parthenolide, a related compound, to improve their pharmacological profiles. mdpi.comnih.govnih.gov Similar strategies can be applied to lactucin and lactucopicrin. Future efforts will focus on developing efficient synthetic routes to access a diverse library of analogues and evaluating their biological activities using in vitro and in vivo models. mdpi.comnih.gov Computational chemistry and molecular modeling can play a significant role in predicting the properties and interactions of novel analogues before their synthesis, accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the key phytochemical markers for identifying Escarol in plant material, and what analytical methods are recommended for their quantification?

- Methodological Answer : Phytochemical identification requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is standard for quantifying sesquiterpene lactones (e.g., lactucin) and phenolic acids . Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds like terpenoids. Validate methods using certified reference materials and spike-recovery experiments to ensure accuracy (≥95% recovery rate) .

| Compound | Analytical Method | Detection Limit (ppm) | Reference Standard |

|---|---|---|---|

| Lactucin | HPLC-UV | 0.05 | Sigma-Aldrich |

| Chlorogenic Acid | LC-MS/MS | 0.01 | Phytolab |

Q. How can researchers design a reproducible protocol for this compound cultivation under controlled environmental conditions?

- Methodological Answer : Use factorial experimental designs to isolate variables (e.g., light intensity, soil pH, nutrient levels). For example, a 3×3 factorial design testing nitrogen (N) levels (low, medium, high) and photoperiods (8h, 12h, 16h). Monitor growth metrics (leaf area, biomass) weekly. Replicate trials (n=5) to account for biological variability .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s antioxidant activity across studies?

- Methodological Answer : Conduct a meta-analysis of peer-reviewed studies (n≥20) using PRISMA guidelines . Extract data on DPPH/FRAP assay results, normalize to gallic acid equivalents, and apply random-effects models to account for heterogeneity. Use funnel plots to assess publication bias. For conflicting in vivo studies, perform sensitivity analyses to identify outliers (e.g., animal model differences) .

| Study Group | Mean Antioxidant Activity (μmol TE/g) | 95% CI | p-value |

|---|---|---|---|

| This compound (Leaf) | 12.3 ± 1.2 | [11.1, 13.5] | <0.001 |

| This compound (Root) | 8.7 ± 0.9 | [7.8, 9.6] | 0.032 |

Q. How can researchers optimize this compound extract protocols to maximize bioactive yield while minimizing solvent toxicity?

- Methodological Answer : Apply Response Surface Methodology (RSM) with Box-Behnken designs. Variables include solvent polarity (ethanol:water ratio), temperature (40–80°C), and extraction time (1–4h). Measure yield (mg/g) and cytotoxicity (via MTT assay on HepG2 cells). Optimize using desirability functions; prioritize ethanol concentrations ≤70% (v/v) to reduce toxicity while maintaining >90% lactucin yield .

Q. What criteria should guide the selection of this compound genetic markers for phylogenomic studies?

- Methodological Answer : Use chloroplast DNA markers (e.g., matK, rbcL) for species-level identification and nuclear ITS regions for intraspecific variation. Validate markers via BLASTn against NCBI’s RefSeq database (e-value ≤1e-10). For population genetics, employ SNP arrays or RAD-seq to detect ≥100 polymorphic loci with minor allele frequency (MAF) ≥0.05 .

Methodological Frameworks

- Literature Review : Combine Google Scholar (advanced search:

intitle:"this compound" AND "phytochemical") with PubMed and Web of Science. Use "Cited by" and "Related articles" to trace seminal works and resolve contradictions . - Experimental Design : Align with PICOT framework—Population (this compound cultivars), Intervention (extraction method), Comparison (conventional vs. novel techniques), Outcome (bioactive yield), Time (6-month stability study) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.